molecular formula C5H5Cl2F3N2 B2557916 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride CAS No. 2172288-01-4

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride

Cat. No. B2557916
CAS RN: 2172288-01-4
M. Wt: 221
InChI Key: PLNCROSSKHTOFV-UHFFFAOYSA-N
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Description

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and can be synthesized through various methods . For example, fluoroarenes can mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones .


Molecular Structure Analysis

The trifluoromethyl group is a functional group in chemistry with the formula -CF3. The naming of these compounds is usually derived from the parent compound, with the addition of the prefix ‘trifluoromethyl’^ .


Chemical Reactions Analysis

The trifluoromethyl group can be incorporated into organic motifs through various reactions. This includes trifluoromethylation of carbon-centered radical intermediates .

Scientific Research Applications

Corrosion Inhibition

Research has shown that halogen-substituted imidazole derivatives, similar in structure to 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride, are effective corrosion inhibitors for mild steel in acidic solutions. These compounds, through electrochemical impedance spectroscopy and surface morphology analysis via scanning electron microscopy, have been found to significantly reduce corrosion, suggesting their potential utility in protecting metals against corrosive environments (Zhang et al., 2015).

Synthesis of Amidines

Trihaloethyl imidates, which can be derived from reactions involving compounds like this compound, have been identified as excellent reagents for the synthesis of amidines under mild conditions. This utility highlights the role of such chemicals in facilitating organic synthesis processes, particularly in the formation of compounds with potential biological activity (Caron et al., 2010).

Development of New Heterocyclic Systems

The compound has been instrumental in the development of new heterocyclic systems, such as the synthesis of 7,8-dihydroimidazo[1,2-c][1,3]oxazolo[4,5-e]pyrimidine. This research illustrates the compound's role in expanding the chemical space of heterocyclic compounds, which are core structures in many pharmaceuticals and materials science applications (Kozachenko et al., 2010).

Catalysis and Organic Transformations

Imidazole derivatives, including those related to this compound, have been used as catalysts or key intermediates in various organic transformations. For instance, these compounds have been involved in the catalytic trichloromethylation of acyl imidazoles and acylpyridines, showcasing their versatility in promoting enantioselective reactions under photoredox catalysis conditions (Huo et al., 2015).

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials. Future research will likely continue to explore new methods for incorporating the trifluoromethyl group into different organic motifs .

properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1H-imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2.ClH/c6-1-4-10-2-3(11-4)5(7,8)9;/h2H,1H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNCROSSKHTOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CCl)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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